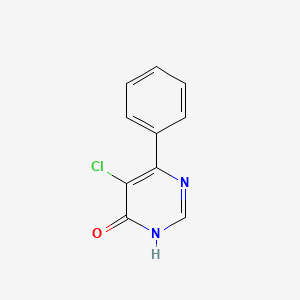

5-Chloro-6-phenylpyrimidin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20551-30-8 |

|---|---|

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

5-chloro-4-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H7ClN2O/c11-8-9(12-6-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |

InChI Key |

GFFFUYKKESBZBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 6 Phenylpyrimidin 4 1h One

Classical Synthetic Approaches to 5-Chloro-6-phenylpyrimidin-4(1H)-one

Classical methods for the synthesis of this compound typically involve the construction of the pyrimidinone ring system from acyclic precursors, followed by functional group manipulations to introduce the chloro and phenyl substituents at the desired positions.

Multi-Step Synthesis Pathways via Precursor Modification

A common multi-step approach involves the initial synthesis of a pyrimidinone core, which is subsequently modified to yield the target compound. One plausible pathway begins with the synthesis of 6-phenylpyrimidin-4(1H)-one. This intermediate can be prepared through the condensation of a phenyl-substituted three-carbon component with a source of amidine. For instance, ethyl benzoylacetate can react with formamidine (B1211174) in the presence of a base to form the pyrimidinone ring.

Once the 6-phenylpyrimidin-4(1H)-one precursor is obtained, the next critical step is the regioselective chlorination at the C-5 position. This can be achieved using various chlorinating agents. A common reagent for this transformation is N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyrimidine (B1678525) ring.

A generalized reaction scheme for this multi-step synthesis is presented below:

Scheme 1: Multi-Step Synthesis of this compound

Step 1: Formation of 6-phenylpyrimidin-4(1H)-one

Reactants: Ethyl benzoylacetate, Formamidine acetate (B1210297) Conditions: Sodium ethoxide in ethanol, reflux

Step 2: Chlorination of 6-phenylpyrimidin-4(1H)-one

Reactants: 6-phenylpyrimidin-4(1H)-one, N-Chlorosuccinimide (NCS) Conditions: Acetonitrile, reflux

Condensation Reactions in this compound Formation

Condensation reactions are fundamental to the construction of the pyrimidine ring. In the context of this compound, a key strategy involves the cyclocondensation of a suitably substituted three-carbon precursor with a urea (B33335) or amidine derivative.

A direct synthesis could potentially involve the reaction of a 2-chloro-3-oxo-3-phenylpropanoate derivative with formamidine. However, the stability and accessibility of such a chlorinated precursor can be a challenge. A more common approach is the one-pot, three-component Biginelli reaction or its variations, which can be adapted to produce highly substituted pyrimidinones (B12756618). While the classic Biginelli reaction typically yields dihydropyrimidinones, modifications and subsequent oxidation steps can lead to the desired aromatic pyrimidinone ring.

The following table summarizes typical conditions for the formation of the pyrimidinone ring via condensation reactions, based on the synthesis of analogous compounds.

| Precursors | Reagents and Conditions | Product Type |

| β-ketoester, Aldehyde, Urea/Thiourea | Acid or base catalysis, conventional heating or microwave | Dihydropyrimidinone |

| Phenyl-substituted β-ketoester, Formamidine | Sodium ethoxide in ethanol, reflux | Phenyl-substituted pyrimidinone |

| Chalcone (B49325), Urea/Thiourea | Base catalysis (e.g., KOH in ethanol), conventional heating | Diaryl-substituted pyrimidinone |

Modern and Efficient Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including this compound.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce the phenyl group.

For example, a pre-functionalized pyrimidinone, such as 5-chloro-6-halopyrimidin-4(1H)-one (where the halogen is bromine or iodine), could be subjected to a Suzuki or Stille cross-coupling reaction with phenylboronic acid or a phenyltin reagent, respectively. This approach allows for the late-stage introduction of the phenyl group, which can be advantageous for creating a library of analogues.

A representative palladium-catalyzed Suzuki coupling is outlined below:

Scheme 2: Palladium-Catalyzed Phenylation

Reactants: 5-chloro-6-bromopyrimidin-4(1H)-one, Phenylboronic acid Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Solvent: Toluene/Ethanol/Water mixture, reflux

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. The synthesis of pyrimidinone derivatives via Biginelli-type reactions can be significantly enhanced by the use of microwave irradiation. mdpi.comstudylib.netchemrxiv.org These reactions are often completed in minutes compared to hours required for conventional heating. mdpi.com

The microwave-assisted synthesis of the 6-phenylpyrimidin-4(1H)-one core, for example, can be achieved by reacting a phenyl-substituted chalcone with urea in the presence of a base under microwave irradiation. mdpi.com This method offers a rapid and efficient route to the key intermediate.

The table below compares conventional and microwave-assisted synthesis for the formation of a pyrimidinone ring from a chalcone and urea.

| Method | Reaction Time | Yield |

| Conventional Heating | 4-6 hours | 60-70% |

| Microwave Irradiation | 5-10 minutes | 80-90% |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of this compound, several green approaches can be adopted.

The use of microwave-assisted synthesis, as discussed above, aligns with green chemistry principles by reducing energy consumption and reaction times. mdpi.com Furthermore, the development of solvent-free or "grindstone" chemistry techniques for condensation reactions minimizes the use of volatile organic solvents. chemrxiv.org The use of reusable solid acid or base catalysts in place of corrosive and hazardous liquid acids or bases is another green alternative. For transition metal-catalyzed reactions, the use of highly efficient catalysts at low loadings and in aqueous solvent systems can improve the environmental profile of the synthesis.

Flow Chemistry Applications for Scalable Production of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds, offering significant advantages over traditional batch processing. researchgate.netalmacgroup.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and straightforward scalability. almacgroup.comnih.gov For the production of this compound, flow chemistry presents a viable pathway to scalable, efficient, and sustainable manufacturing. researchgate.net

The synthesis of pyrimidinone cores often involves condensation reactions that can be significantly optimized under flow conditions. A hypothetical scalable synthesis of this compound could be adapted from known pyrimidine syntheses, such as the reaction between a suitably substituted 1,3-dicarbonyl compound and an amidine derivative, translated into a continuous flow process.

Key advantages of applying flow chemistry to this synthesis include:

Improved Yield and Purity: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of thermal degradation byproducts and improving product yields. almacgroup.com

Enhanced Safety: Cyclization and condensation reactions can be exothermic. Flow reactors manage heat efficiently, preventing thermal runaways. Furthermore, the small internal volume of the reactor minimizes the quantity of hazardous material present at any given moment. figshare.com

Scalability: Scaling up a flow process, often referred to as "scaling out," can be achieved by running the system for longer periods or by numbering up—running multiple reactors in parallel. almacgroup.com This avoids the complex and often unpredictable challenges of scaling up batch reactors. Recent developments have demonstrated the successful multi-kilogram scale synthesis of other chloro-substituted heterocyclic intermediates using continuous flow setups. figshare.comresearchgate.net

Multi-step Sequences: Flow chemistry enables the integration of multiple reaction steps into a single, continuous sequence, telescoping a synthesis to reduce manual handling, solvent usage, and purification steps. almacgroup.com For instance, the formation of an intermediate could be directly followed by a cyclization step in a subsequent reactor module.

A potential continuous flow process for this compound could involve pumping streams of the precursors through a heated reactor coil or a packed-bed reactor to facilitate the cyclization. The resulting product stream could then be directed through an in-line purification module, such as liquid-liquid extraction or continuous crystallization, to isolate the final compound. almacgroup.com

Table 1: Hypothetical Flow Chemistry Parameters for Synthesis of this compound

| Parameter | Value | Purpose |

| Reactor Type | Plug Flow Reactor (PFR) / CSTR | Provides controlled residence time for the reaction mixture. figshare.com |

| Temperature | 120-250 °C | To overcome the activation energy for the cyclization reaction. researchgate.net |

| Residence Time | 5-30 minutes | Allows for complete conversion of reactants to product. |

| Flow Rate | 0.5-5.0 mL/min | Controls residence time and production throughput. researchgate.net |

| Pressure | 10-20 bar | To maintain solvents in the liquid phase above their boiling points. |

| Solvent | Acetonitrile, Toluene, or DMSO | To solubilize reactants and facilitate the reaction. researchgate.net |

This approach, extrapolated from established flow syntheses of related pyrimidinones, illustrates a robust strategy for the large-scale manufacturing of this compound. researchgate.netnih.gov

Chemical Reactivity and Transformation of 5 Chloro 6 Phenylpyrimidin 4 1h One

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring of 5-Chloro-6-phenylpyrimidin-4(1H)-one

The pyrimidine ring is generally considered an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic substitution reactions. The presence of a carbonyl group and a chloro substituent further withdraws electron density, making electrophilic attack on the pyrimidine ring of this compound challenging and not a commonly reported transformation under standard electrophilic substitution conditions.

Nucleophilic Substitution Reactions on the Pyrimidine Core of this compound

Nucleophilic substitution is a predominant reaction pathway for this molecule, with the chloro group at the C-5 position and the potential for substitution at other positions on the pyrimidine ring.

While the primary focus of nucleophilic attack is often the carbon atom bearing the leaving group (the chloro substituent), the C-4 position, bearing a carbonyl group, can also be a site for nucleophilic reactions. However, direct nucleophilic substitution at the C-4 carbonyl carbon is less common than reactions involving the chloro group. The carbonyl group can be transformed, as discussed in a later section, which may then facilitate subsequent reactions at this position.

Research has shown that related pyrimidine systems, such as 2,4,5-trichloropyrimidine (B44654), undergo regioselective nucleophilic aromatic substitution (SNAr). nih.govnih.gov In these cases, the C-4 position is highly susceptible to nucleophilic attack. For instance, the reaction of 2,4,5-trichloropyrimidine with various amines leads to the selective substitution of the chlorine atom at the C-4 position. nih.gov This selectivity is attributed to the electronic activation provided by the adjacent nitrogen atoms. While this compound does not have a chloro group at C-4, this principle of C-4 reactivity in pyrimidines is a key aspect of their chemistry.

Table 1: Examples of Nucleophilic Substitution at the C-4 Position of Related Pyrimidine Scaffolds

| Starting Material | Nucleophile | Product | Reference |

| 2,4,5-Trichloropyrimidine | Aniline (B41778) | 2,5-Dichloro-N-phenylpyrimidin-4-amine | nih.gov |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2,5-dichloropyrimidine | rsc.org |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 2-Chloro-4-aminoquinazoline derivatives | nih.govmdpi.com |

Reactions Involving the Phenyl Substituent of this compound

The phenyl group attached at the C-6 position of the pyrimidine ring can undergo typical electrophilic aromatic substitution reactions. The pyrimidine ring acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. The specific reaction conditions and the nature of the electrophile will determine the regioselectivity and yield of the substitution.

For instance, nitration or halogenation of the phenyl ring can be achieved using standard electrophilic substitution protocols. These modifications can be useful for further functionalization of the molecule.

Transformations of the Carbonyl Group in this compound

The carbonyl group at the C-4 position can undergo a variety of transformations characteristic of ketones. For example, it can be reduced to a hydroxyl group or converted to a thiocarbonyl group. These transformations can alter the electronic properties and biological activity of the molecule.

A common reaction is the conversion of the 4(1H)-one to a 4-chloro or 4-alkoxy pyrimidine derivative. This is often achieved by treating the pyrimidinone with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C-4 position, which can then be readily displaced by various nucleophiles.

Rearrangement Reactions of this compound Derivatives

Derivatives of pyrimidines are known to undergo various rearrangement reactions, such as the Dimroth rearrangement. nih.gov This rearrangement typically involves the opening and subsequent re-closure of the pyrimidine ring, leading to an isomeric product. For example, nih.govrsc.orgsci-hub.setriazolo[4,3-c]pyrimidine derivatives can rearrange to form nih.govrsc.orgsci-hub.setriazolo[1,5-c]pyrimidines, a process that can be spontaneous or catalyzed by acid. nih.gov While specific examples involving this compound are not extensively documented, the potential for such rearrangements in its derivatives exists, particularly when fused to other heterocyclic rings.

Therefore, a detailed exposition on the "Oxidative and Reductive Transformations of this compound" complete with specific research findings and data tables, as per the requested outline, cannot be accurately generated at this time.

To provide a scientifically grounded article, it is imperative to rely on published, peer-reviewed research that directly investigates the subject compound. Without such specific data, any discussion of its oxidative and reductive transformations would be speculative and not meet the required standard of a professional and authoritative article based on diverse sources.

Below is the list of compounds that would have been mentioned in the article as per the requested structure.

Advanced Spectroscopic Characterization Methodologies for 5 Chloro 6 Phenylpyrimidin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Chloro-6-phenylpyrimidin-4(1H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and stereochemistry can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenyl and pyrimidinone rings, as well as the N-H proton. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The proton on the pyrimidinone ring is expected to resonate at a specific chemical shift, influenced by the adjacent chloro and phenyl substituents. The N-H proton of the pyrimidinone ring is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound will produce a unique signal, with its chemical shift determined by its local electronic environment. The carbonyl carbon (C=O) of the pyrimidinone ring is characteristically found downfield (δ 160-180 ppm). The carbons of the phenyl ring will have signals in the aromatic region (δ 120-140 ppm), while the carbons of the pyrimidinone ring will have their resonances influenced by the nitrogen and chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 8.0 - 8.5 | 150 - 155 |

| C4 | - | 160 - 165 (C=O) |

| C5 | - | 115 - 120 |

| C6 | - | 155 - 160 |

| Phenyl-C1' | - | 130 - 135 |

| Phenyl-C2'/C6' | 7.5 - 7.8 | 128 - 132 |

| Phenyl-C3'/C5' | 7.3 - 7.5 | 128 - 130 |

| Phenyl-C4' | 7.4 - 7.6 | 129 - 131 |

| N1-H | 12.0 - 13.0 (broad) | - |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation of this compound

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, this would primarily show correlations between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum would allow for the direct assignment of the protonated carbons in the phenyl and pyrimidinone rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the phenyl protons and the C6 carbon of the pyrimidinone ring would confirm their connectivity. Correlations from the N-H proton to nearby carbons (C2, C6, and C4) would further solidify the structure of the pyrimidinone ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₀H₇ClN₂O]⁺ | 206.0247 |

| [C₁₀H₇³⁷ClN₂O]⁺ | 208.0217 |

Fragmentation Pathways and Mechanism Elucidation of this compound in MS

Electron impact (EI) or other ionization techniques can cause the molecular ion of this compound to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for pyrimidine (B1678525) derivatives often involve the cleavage of substituent groups and the rupture of the heterocyclic ring.

Potential fragmentation pathways for this compound could include:

Loss of CO: A common fragmentation for pyrimidinones (B12756618) is the loss of a neutral carbon monoxide molecule from the molecular ion.

Loss of Cl: The chlorine atom can be lost as a radical, leading to a significant fragment ion.

Cleavage of the Phenyl Group: The bond between the pyrimidinone ring and the phenyl group can break, resulting in ions corresponding to both fragments.

Ring Cleavage: The pyrimidine ring itself can undergo retro-Diels-Alder type reactions or other complex rearrangements and cleavages, leading to smaller fragment ions.

A detailed analysis of the tandem MS (MS/MS) spectrum would be necessary to fully elucidate the fragmentation mechanisms.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule. The resulting spectrum is a unique "fingerprint" of the compound.

For this compound, characteristic vibrational bands are expected for the following functional groups:

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration, which may be involved in intermolecular hydrogen bonding.

C=O Stretch: A strong, sharp absorption band between 1650 and 1700 cm⁻¹ is indicative of the carbonyl group (C=O) stretching vibration in the pyrimidinone ring.

C=C and C=N Stretches: Aromatic and heterocyclic ring stretching vibrations for the phenyl and pyrimidinone rings are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring will produce characteristic bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C=O | Stretch | 1650 - 1700 |

| C=C / C=N | Ring Stretch | 1400 - 1600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aromatic) | Out-of-plane Bend | 690 - 900 |

| C-Cl | Stretch | 600 - 800 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to exhibit several characteristic absorption bands.

The key functional groups and their expected vibrational frequencies include the C=O (carbonyl) stretch of the pyrimidinone ring, typically appearing in the range of 1650-1700 cm⁻¹. The N-H stretching vibration from the amide group in the ring is anticipated to produce a broad band between 3200 and 3400 cm⁻¹. Aromatic C-H stretching from the phenyl group would likely be observed just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the pyrimidine and phenyl rings would generate a series of sharp peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Anticipated FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl C=O | Stretch | 1650 - 1700 |

| Aromatic/Ring C=C, C=N | Stretch | 1450 - 1600 |

Note: This table is predictive and based on typical values for these functional groups, as direct experimental data for the target compound is unavailable.

Electronic Spectroscopy

UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. The conjugated system of this compound, which includes the phenyl group and the pyrimidinone ring, is expected to give rise to distinct absorption bands.

Typically, two main types of transitions would be anticipated:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are expected to result in strong absorption bands, likely in the range of 200-300 nm.

n → π transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally weaker and would appear at longer wavelengths, potentially above 300 nm.

Table 2: Anticipated UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~200 - 300 | High |

Note: This table represents expected values based on the structure, as specific experimental data is not available.

Fluorescence spectroscopy detects the emission of light from a molecule as it returns from an excited electronic state to the ground state. While not all molecules fluoresce, rigid, conjugated aromatic systems often do. If this compound is fluorescent, it would be expected to have an emission spectrum at a longer wavelength (a Stokes shift) than its absorption spectrum. The presence of the chlorine atom, a halogen, could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Without experimental data, it is not possible to confirm if the compound fluoresces or to determine its emission maximum and quantum yield.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Confirmation of the molecular connectivity and tautomeric form in the solid state.

Precise bond lengths, bond angles, and torsion angles.

The crystal system (e.g., monoclinic, orthorhombic) and space group.

The parameters of the unit cell.

Details of intermolecular interactions, such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking from the phenyl and pyrimidine rings.

Table 3: Crystallographic Data Parameters for this compound

| Parameter | Description | Data to be Determined |

|---|---|---|

| Chemical Formula | C₁₀H₇ClN₂O | C₁₀H₇ClN₂O |

| Crystal System | e.g., Monoclinic | Not Available |

| Space Group | e.g., P2₁/c | Not Available |

| a, b, c (Å) | Unit cell dimensions | Not Available |

| α, β, γ (°) | Unit cell angles | Not Available |

| V (ų) | Unit cell volume | Not Available |

Note: This table lists the parameters that would be obtained from an X-ray crystallography experiment. This data is currently unavailable for the specified compound.

Theoretical and Computational Studies on 5 Chloro 6 Phenylpyrimidin 4 1h One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-6-phenylpyrimidin-4(1H)-one, these studies would provide insights into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of this compound to find its most stable three-dimensional conformation. This would be achieved using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p).

From the optimized geometry, a range of electronic properties could be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties like ionization potential, electron affinity, electronegativity, and chemical hardness would also be determined to provide a comprehensive electronic profile. Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity | 3.85 | eV |

Ab Initio Calculations for Energy and Reactivity Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, could be employed to provide more accurate energy calculations and reactivity predictions. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of theoretical accuracy, albeit at a greater computational cost. These calculations would refine the understanding of the molecule's thermodynamic stability and reaction mechanisms.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other entities.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly relevant for the rotation around the single bond connecting the phenyl and pyrimidinone rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be constructed. This would reveal the most stable conformer(s) and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might fit into a biological receptor.

Molecular Docking Studies of this compound with Biological Targets (In Silico)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. Given that pyrimidine (B1678525) derivatives are known to interact with various biological targets, a docking study for this compound would be highly relevant. The study would involve docking the optimized structure of the compound into the active site of a selected protein. The results would be evaluated based on the binding affinity (or docking score), which indicates the strength of the interaction, and the specific binding mode, which details the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. This information is invaluable for drug discovery and understanding potential mechanisms of action.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LEU83, VAL91, ALA146 |

| Hydrogen Bonds | 1 (with LEU83) |

Spectroscopic Property Predictions via Computational Methods

Computational methods can predict various types of spectra, which can then be compared with experimental data for structure validation. For this compound, theoretical IR, NMR, and UV-Vis spectra would be calculated.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum and can be assigned to specific bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are essential for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. This information is related to the electronic structure and the types of electron transitions possible within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Values |

|---|---|

| IR | C=O stretch: ~1680 cm⁻¹, C-Cl stretch: ~750 cm⁻¹ |

| ¹H NMR | Phenyl protons: 7.2-7.5 ppm, NH proton: ~12.0 ppm |

| ¹³C NMR | Carbonyl carbon: ~160 ppm, Phenyl carbons: 125-135 ppm |

Reaction Mechanism Elucidation through Computational Chemistry for this compound Transformations

Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature that focus on elucidating the reaction mechanisms of this compound transformations. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, energy barriers, and transition states, such detailed analyses for this specific compound have not been reported.

The reactivity of the pyrimidine core, particularly when substituted with both a chloro and a phenyl group, suggests several potential transformation pathways that could be explored through computational methods. These include nucleophilic aromatic substitution (SNAr) at the C5-chloro position, reactions at the N1 and N3 positions of the pyrimidine ring, and transformations involving the keto group at C4.

Furthermore, computational models could predict the regioselectivity of reactions. For instance, in the case of alkylation, DFT calculations could determine whether the reaction is more likely to occur at the N1 or N3 position by comparing the energies of the resulting products and the transition states leading to them. The tautomeric equilibrium between the keto form (pyrimidin-4(1H)-one) and its enol form (pyrimidin-4-ol) could also be investigated, providing insights into the compound's reactivity in different chemical environments.

While direct computational data for this compound is not available, the following table outlines the types of data that would be generated from such a theoretical study, based on standard computational chemistry practices for similar heterocyclic systems.

Table 1: Hypothetical Computational Data for a Nucleophilic Aromatic Substitution Reaction of this compound

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Step 1: Nucleophile Attack | Activation Energy (ΔG‡) | Data Not Available |

| Reaction Energy (ΔG) | Data Not Available | |

| Step 2: Chloride Departure | Activation Energy (ΔG‡) | Data Not Available |

| Reaction Energy (ΔG) | Data Not Available | |

| Overall Reaction | Overall Enthalpy (ΔH) | Data Not Available |

| Overall Free Energy (ΔG) | Data Not Available |

In the absence of specific studies on this compound, the scientific community must rely on experimental findings and analogies to similarly structured compounds to predict its chemical behavior. Future computational research is necessary to provide a more quantitative and detailed understanding of the reaction mechanisms governing the transformations of this compound.

Biological Activity and Mechanistic Investigations of 5 Chloro 6 Phenylpyrimidin 4 1h One and Its Derivatives in Vitro and in Silico Focus

Exploration of Molecular Targets and Binding Mechanisms of 5-Chloro-6-phenylpyrimidin-4(1H)-one

Enzyme Inhibition Studies (In Vitro)

Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating a broad spectrum of potential therapeutic applications. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors.

Notably, ortho-chlorophenyl substituted pyrimidines have shown exceptional potency as Aurora kinase inhibitors. nih.gov The introduction of a fluorine atom at the 5-position of the pyrimidine ring, combined with a chlorine atom at the ortho-position of the phenyl ring, significantly enhances the in vitro inhibitory activity against Aurora A kinase. nih.gov For instance, certain bis-anilinopyrimidine derivatives exhibit IC50 values in the nanomolar range against Aurora A. nih.gov

Furthermore, pyrimidine derivatives have been identified as inhibitors of other kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Some 4-chlorophenyl pyridopyrimidine derivatives have displayed potent cytotoxic activity, which is attributed to their dual inhibitory action on these receptor tyrosine kinases. mdpi.com

In addition to kinases, pyrimidine derivatives have been shown to inhibit other classes of enzymes. For example, some have demonstrated inhibitory effects on glutathione (B108866) S-transferase (GST), with 4-amino-2-chloropyrimidine (B189420) showing a particularly strong inhibitory effect. journalagent.com Other studies have explored pyrimidine derivatives as inhibitors of metabolic enzymes like carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some compounds exhibiting inhibition constants (Ki) in the nanomolar range. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Chloro-Phenyl-Pyrimidine Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Ortho-chlorophenyl substituted pyrimidines | Aurora A Kinase | IC50 values in the low nanomolar range, with potency enhanced by 5-fluoropyrimidine (B1206419) substitution. nih.gov |

| 4-chlorophenyl pyridopyrimidines | VEGFR-2/HER-2 | Dual inhibitors with significant cytotoxic activity against cancer cell lines. mdpi.com |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | Exhibited the most effective inhibitory effect among tested pyrimidine derivatives with a low Ki value. journalagent.com |

| Novel pyrimidine derivatives | Carbonic Anhydrase (hCA I and II) | Ki values in the range of 39.16 ± 7.70–144.62 ± 26.98 nM for hCA I and 18.21 ± 3.66–136.35 ± 21.48 nM for hCA II. researchgate.net |

Receptor Ligand Binding Interactions (In Silico)

Molecular docking studies have been instrumental in elucidating the binding mechanisms of chloro-phenyl-pyrimidine derivatives with their protein targets. These in silico analyses provide valuable insights into the specific interactions that contribute to their biological activity.

For instance, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) have revealed that compounds with electron-withdrawing substituents, such as chloro and cyano groups, on the phenyl ring exhibit higher binding scores. nih.gov Specifically, a chloro-substituted derivative was found to form hydrogen bonds with key amino acid residues in the active site of CDK2, including THR 165, GLU 12, LYS 33, and THR 14. nih.gov

In the context of anticancer activity, molecular docking has been employed to understand the interaction of pyrido[2,3-d]pyrimidine (B1209978) derivatives with VEGFR-2 and HER-2. mdpi.com These studies have helped to rationalize the observed structure-activity relationships, where substitutions on the phenyl ring influence the binding affinity and subsequent inhibitory action.

Similarly, docking studies of pyrido[2,3-d]pyrimidine derivatives targeting PIM-1 kinase, a protein implicated in cancer, have shown favorable interactions within the active site. nih.gov These in silico predictions align with the observed in vitro cytotoxicity and PIM-1 kinase inhibition. nih.gov

In Vitro Cell-Based Mechanistic Studies on Specific Cellular Pathways

Investigation of Cellular Signaling Pathways Modulated by this compound

Derivatives of this compound have been shown to modulate various cellular signaling pathways, contributing to their observed biological effects.

One notable example is the inhibition of the Hedgehog signaling pathway by certain 4-(2-pyrimidinylamino)benzamide derivatives. researchgate.net The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

Furthermore, some pyrimidine derivatives have been found to suppress viral growth by inhibiting the pyrimidine biosynthesis pathway. scienceopen.complos.org This inhibition leads to a metabolic stress that triggers the innate immune response, enhancing the expression of antiviral genes. scienceopen.complos.org This mechanism highlights a link between cellular metabolism and innate immunity.

In the context of neuroinflammation, triazole-pyrimidine hybrids have demonstrated the ability to inhibit the NF-κB inflammatory pathway in human microglia cells. nih.gov This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production. nih.gov

Mechanistic Studies on Antimicrobial Activity of this compound (In Vitro)

Chloropyrimidine derivatives have emerged as a class of compounds with significant in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. nih.gov

Several synthesized chloropyrimidine derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, including virulent and non-virulent strains, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL. nih.gov Some of these compounds also exhibited activity against Escherichia coli. nih.gov

The antimicrobial mechanism of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, some pyrimidines act as antifolates, inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis and subsequently DNA synthesis. semanticscholar.org

Table 2: In Vitro Antimicrobial Activity of Chloro-Phenyl-Pyrimidine Derivatives

| Compound Class | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Chloropyrimidine derivatives | Mycobacterium tuberculosis | 0.75 nih.gov |

| Chloropyrimidine derivatives | Escherichia coli | 12.5 nih.gov |

| Chloropyrimidine derivatives | Pseudomonas aeruginosa | 12.5 nih.gov |

| Pyrimidopyrimidine derivatives | Staphylococcus aureus | Not specified, but showed excellent activity nih.gov |

| Pyrimidopyrimidine derivatives | Bacillus subtilis | Not specified, but showed excellent activity nih.gov |

| Pyrimidopyrimidine derivatives | Candida albicans | Not specified, but showed excellent activity nih.gov |

Mechanistic Studies on Anticancer Activity of this compound (In Vitro)

A significant body of research has focused on the in vitro anticancer activity of chloro-phenyl-pyrimidine derivatives, revealing their potential to inhibit cancer cell proliferation through various mechanisms.

Many pyrimidine derivatives have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. nih.gov For example, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been evaluated, with 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione being particularly active. mdpi.com

The anticancer mechanism of these compounds often involves the induction of apoptosis. Pyrido[2,3-d]pyrimidine derivatives, for instance, have been shown to induce apoptosis in breast cancer (MCF-7) cells. nih.gov This programmed cell death is a key mechanism for eliminating cancerous cells.

Furthermore, some pyrimidine derivatives are believed to exert their anticancer effects by targeting topoisomerase IIα, an enzyme essential for DNA replication. nih.gov By binding to the topoisomerase IIα-DNA complex, these compounds can disrupt the replication process in cancer cells. nih.gov

Table 3: In Vitro Anticancer Activity of Chloro-Phenyl-Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | Breast Cancer (MCF-7) | 0.57 nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | Breast Cancer (MCF-7) | 1.31 nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | Hepatocellular Carcinoma (HepG2) | 1.13 nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | Hepatocellular Carcinoma (HepG2) | 0.99 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential efficacy. mdpi.comresearchgate.net

A thorough review of publicly available scientific literature reveals a notable absence of specific QSAR studies focused exclusively on this compound. However, the broader class of pyrimidine derivatives, to which this compound belongs, has been the subject of numerous QSAR investigations to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govrsc.orgnih.gov

Generally, in QSAR studies of pyrimidine analogs, a range of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be categorized as electronic (e.g., charge distribution, electronegativity), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., molecular connectivity indices). By employing statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), researchers can develop predictive models that link these descriptors to biological endpoints like inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC).

For instance, in QSAR models developed for pyrimidine derivatives as anticancer agents, the presence of specific substituents at various positions on the pyrimidine ring has been shown to significantly influence their activity. nih.gov Descriptors related to the aromaticity of substituents and the presence of hydrogen bond donors and acceptors are often found to be critical for potent biological activity. While these general findings from related pyrimidine series offer valuable insights into potential structure-activity relationships, it is important to note that they are not directly derived from and may not be wholly applicable to this compound without dedicated experimental and computational studies on this specific compound and its close analogs.

The development of a specific QSAR model for this compound and its derivatives would require a dataset of structurally related compounds with experimentally determined biological activities. Such a study would enable the identification of key structural features of the this compound scaffold that are critical for its biological function and would guide the design of new, more potent derivatives.

Design, Synthesis, and Structure Activity Relationship Sar Studies of 5 Chloro 6 Phenylpyrimidin 4 1h One Derivatives

Rational Design Principles for New 5-Chloro-6-phenylpyrimidin-4(1H)-one Analogues

The rational design of new analogues of this compound is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of the target biology and the physicochemical properties of the lead compound. Key strategies include bioisosteric replacement and fragment-based design to generate novel chemical entities with improved therapeutic potential.

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.com This strategy can be effectively applied to the this compound scaffold to modulate its activity, selectivity, and metabolic stability. nih.govnih.gov

Key positions for bioisosteric replacement on the scaffold include:

The 5-Chloro Group: The chlorine atom is a crucial substituent that can influence the electronic properties of the pyrimidine (B1678525) ring and participate in hydrophobic interactions. nih.gov It can be replaced with other halogens (F, Br) or bioisosteres like a methyl (CH₃), trifluoromethyl (CF₃), or cyano (CN) group to fine-tune lipophilicity and electronic character. cambridgemedchemconsulting.com

The 6-Phenyl Group: The phenyl ring can be substituted with various functional groups or replaced entirely with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl, furyl). These changes can alter the molecule's orientation in a binding pocket and introduce new hydrogen bonding or π-stacking interactions.

The 4-Keto Group: The carbonyl oxygen is a key hydrogen bond acceptor. It can be replaced with a thioketone (C=S) to alter hydrogen bonding strength or with other groups that can act as hydrogen bond acceptors.

The N1-Hydrogen: The hydrogen at the N1 position can be substituted with various alkyl or aryl groups to explore new binding interactions and modify the compound's solubility and metabolic profile.

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

|---|---|---|

| 5-Chloro (Cl) | -F, -Br, -CH₃, -CF₃, -CN | Modulate electronics, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| 6-Phenyl | Pyridyl, Thienyl, Substituted Phenyl | Alter steric profile and introduce new interaction points. |

| 4-Keto (C=O) | Thioketone (C=S), Oxime (C=NOH) | Modify hydrogen bonding capacity and electronic properties. |

| N1-Hydrogen (N-H) | N-Methyl, N-Ethyl, N-Acyl | Explore new binding vectors and improve pharmacokinetic properties. |

Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. The this compound core can serve as an excellent starting fragment due to its drug-like properties and multiple points for chemical modification. nih.govresearchgate.net

The FBDD process using this scaffold typically involves:

Fragment Screening: A library containing the core this compound fragment is screened against a therapeutic target using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy to identify initial hits.

Fragment Growing: Once a binding mode is established, the fragment is elaborated by adding functional groups to unoccupied spaces in the binding pocket to increase affinity and potency. For instance, substituents could be added to the N1-position or the 6-phenyl ring.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule. The this compound fragment could be linked to another fragment via its modifiable positions.

This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening.

Synthetic Strategies for Diverse Libraries of this compound Derivatives

The generation of large and diverse chemical libraries is essential for identifying lead compounds in drug discovery. High-throughput synthesis techniques, such as parallel synthesis and combinatorial chemistry, are employed to rapidly produce a multitude of derivatives based on the this compound scaffold. nih.gov

Parallel synthesis involves the simultaneous creation of a large number of compounds in separate reaction vessels. acs.org This method allows for the systematic modification of a core scaffold, enabling rapid exploration of structure-activity relationships. researchgate.net For the this compound core, a common intermediate can be synthesized in bulk and then distributed into a multi-well plate or an array of reaction tubes. Different building blocks (e.g., various amines, boronic acids) are then added to each well to generate a library of unique final products. acs.orgacs.org

Combinatorial chemistry takes this a step further by using "split-and-pool" synthesis strategies, often on a solid support, to generate vast libraries containing thousands to millions of compounds. nih.gov A typical approach for generating a library of this compound derivatives might involve:

Scaffold Synthesis: A multi-step synthesis to create a functionalized this compound core amenable to library production.

Library Generation: The core is reacted with a diverse set of building blocks in a parallel or combinatorial fashion. For example, starting with 2,4,5-trichloropyrimidine (B44654), sequential nucleophilic aromatic substitution (SNAr) reactions with different amines can be performed to introduce diversity at the C2 and C4 positions. sci-hub.se

Purification and Analysis: High-throughput purification techniques, such as mass-directed preparative HPLC, are used to isolate the individual library members, followed by rapid analysis to confirm identity and purity.

These strategies are invaluable for quickly generating the chemical matter needed for screening campaigns and for the initial optimization of hit compounds. researchgate.net

Influence of Structural Modifications on Biological Activity and Binding Affinity

Modifications to the pyrimidine ring are a primary focus of SAR studies, as these changes can directly impact the molecule's interaction with a target protein. researchgate.netresearchgate.net The electronic and steric properties of substituents play a critical role in determining binding affinity. researchgate.net

Substituents at the 5-Position: The chloro group at this position is significant. Studies on related pyrimidine scaffolds have shown that a 5-chloro or 5-methyl group can make favorable hydrophobic contacts with key residues in a binding pocket, such as a gatekeeper residue in kinases. nih.gov Replacing the chlorine with electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) can alter the pKa of the pyrimidine nitrogens and influence hydrogen bonding capabilities. nih.gov

Substituents at the 6-Position: The phenyl group at C6 is a major determinant of activity. SAR studies often explore substitutions on this ring. For example, introducing small groups like methoxy (B1213986) at the para-position of the phenyl ring has been shown to be beneficial for the inhibitory activity of related pyrimidine-based compounds. nih.gov

Substituents at the N1-Position: Alkylation or acylation at the N1 position can introduce new interactions and significantly affect the molecule's properties. For instance, adding a basic amine-containing side chain can improve solubility and allow for salt formation, which is often desirable for drug candidates.

| Position of Modification | Substituent Type | Observed/Potential Impact on Activity | Reference Principle |

|---|---|---|---|

| C5-Position | -Cl, -CH₃ | Favorable hydrophobic interactions, increased potency. | nih.gov |

| C5-Position | -H (unsubstituted) | Often leads to a significant loss of activity. | sci-hub.se |

| C6-Phenyl (para-position) | Small, electron-donating groups (e.g., -OCH₃) | Beneficial for inhibitory activity. | nih.gov |

| C6-Phenyl (ortho/meta-position) | Bulky groups | May cause steric hindrance and reduce binding affinity. | General SAR principle |

| N1-Position | Alkyl chains with basic amines | Can improve solubility and introduce new ionic interactions. | General SAR principle |

| N1-Position | Large, rigid groups | May disrupt optimal binding conformation. | General SAR principle |

Role of Phenyl Ring Substitutions on Biological Properties of this compound Derivatives

Research into related scaffolds, such as 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, has provided valuable insights into the impact of phenyl ring substitutions on kinase inhibition, particularly for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). In one such study, the introduction of various substituents on the N⁴-phenyl ring led to a range of potencies. For instance, a 4-isopropylphenyl substitution demonstrated significant activity. nih.gov The position of the substituent was also found to be crucial; moving a fluoro or methoxy group from the 4-position to the 3-position on the phenyl ring resulted in a notable decrease in VEGFR-2 inhibitory potency. nih.gov The presence of a 2'-fluoro, 4'-chloro substitution pattern on the aniline (B41778) ring was also explored to achieve potent inhibition of both VEGFR-1 and VEGFR-2. nih.gov

The table below summarizes the structure-activity relationships of N⁴-phenyl substituted 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors.

| Compound | Phenyl Ring Substitution | Relative Potency (VEGFR-2 Inhibition) |

| Unsubstituted | Unsubstituted Phenyl | Baseline |

| Compound 4 | 4-Isopropylphenyl | High |

| Compound 6 | 2-Fluoro-4-chlorophenyl | High |

| Compound 7 | 3-Fluorophenyl | Lower than 4-substituted analogs |

| Compound 8 | 3-Methoxyphenyl | Lower than 4-substituted analogs |

In a different therapeutic area, derivatives of 5-chloro-4-((substituted phenyl)amino)pyrimidine have been investigated as histone deacetylase (HDAC) inhibitors. The SAR analysis from this research revealed that the presence of small substituents, such as a methoxy group, on the phenyl ring is beneficial for HDAC inhibitory activity. nih.gov This suggests that for this particular biological target, bulky groups on the phenyl ring may be detrimental to activity, possibly due to steric hindrance within the enzyme's binding pocket. One of the most potent compounds identified in this series, L20, which exhibited selectivity for class I HDACs, featured such a substitution pattern. nih.gov

Further studies on 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9) also underscore the importance of the phenyl group. While this study focused more on modifications at the N²-position, the unsubstituted N⁴-phenyl ring was a constant feature in the most potent compounds, indicating its essential role in maintaining the core activity. chalcogen.ro

The collective findings from these studies indicate that the substitution pattern on the 6-phenyl ring is a key determinant of the biological activity and selectivity profile of this compound derivatives. The optimal substitution appears to be highly target-dependent, with factors such as substituent size, position, and electronic properties playing a crucial role in the molecular recognition by the target protein.

Pharmacophore Modeling and Ligand-Based Drug Design Derived from this compound

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. rsc.org This computational approach involves identifying the essential steric and electronic features of a set of active molecules that are responsible for their biological activity. The resulting pharmacophore model serves as a 3D template for designing new molecules with improved potency and selectivity or for screening large compound libraries to identify novel hits. semanticscholar.org

For the this compound scaffold, a hypothetical pharmacophore model can be derived from the available SAR data. The key features of such a model would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position of the pyrimidinone ring is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The nitrogen atom at the 1-position (N1-H) of the pyrimidinone ring acts as a hydrogen bond donor.

A Hydrophobic/Aromatic Feature: The phenyl ring at the 6-position provides a significant hydrophobic and aromatic interaction site. The nature and substitution of this ring can be tailored to fit into specific hydrophobic pockets of a target protein.

A Halogen/Hydrophobic Feature: The chlorine atom at the 5-position contributes to the electronic character of the pyrimidine ring and can also engage in halogen bonding or occupy a small hydrophobic pocket. It also provides conformational restriction through steric hindrance, which can enhance selectivity for certain kinases. nih.gov

The diagram below illustrates a potential pharmacophore model for this scaffold.

Based on this general model, ligand-based drug design efforts can be pursued. For instance, knowing that small, electron-donating groups at the 4-position of the phenyl ring enhance activity for certain targets, virtual libraries of compounds with various substituents at this position can be generated and screened in silico. 3D-QSAR (Quantitative Structure-Activity Relationship) studies can further refine this model by correlating the 3D properties of the molecules with their biological activity, providing a more detailed map of favorable and unfavorable interaction regions. nih.gov

This ligand-based approach allows for the rational design of new derivatives by focusing on the chemical features known to be important for biological function. By leveraging the insights gained from SAR studies, pharmacophore modeling serves as a powerful tool to guide the synthesis of more potent and selective compounds based on the this compound scaffold, accelerating the drug discovery process.

Synthetic Applications of 5 Chloro 6 Phenylpyrimidin 4 1h One

5-Chloro-6-phenylpyrimidin-4(1H)-one as a Versatile Building Block in Organic Synthesis

The structure of this compound is characterized by several key features that underpin its utility as a synthetic building block. The pyrimidinone core, the chloro substituent at the 5-position, and the phenyl group at the 6-position all contribute to its chemical reactivity and potential for diversification. The electron-withdrawing nature of the chloro group and the carbonyl function can influence the reactivity of the pyrimidine (B1678525) ring, while the chloro atom itself serves as a convenient leaving group for nucleophilic substitution reactions.

Precursor for Other Heterocyclic Systems

While specific examples detailing the conversion of this compound into other heterocyclic systems are not abundant in the literature, the reactivity of analogous 5-halopyrimidinones suggests several potential transformations. The chlorine atom at the C5 position is susceptible to displacement by various nucleophiles, a common strategy for introducing further diversity into the pyrimidine core.

For instance, reactions with amines, thiols, or alkoxides could lead to the corresponding 5-amino, 5-thio, or 5-alkoxy-6-phenylpyrimidin-4(1H)-one derivatives. These functionalized pyrimidinones (B12756618) can then serve as precursors for the construction of fused heterocyclic systems. For example, a 5-amino-6-phenylpyrimidin-4(1H)-one derivative could potentially undergo intramolecular cyclization or react with bifunctional reagents to form bicyclic systems such as pyrimido[4,5-b]indoles or other related fused heterocycles.

The general reactivity of similar pyrimidine systems suggests the following potential synthetic pathways:

| Reagent Type | Potential Product | Fused Heterocycle Potential |

| Primary/Secondary Amines | 5-Amino-6-phenylpyrimidin-4(1H)-ones | Pyrimido[4,5-d]pyrimidines, Pyrimido[4,5-b]quinolines |

| Thiols | 5-Thio-6-phenylpyrimidin-4(1H)-ones | Thieno[2,3-d]pyrimidines |

| Hydrazines | 5-Hydrazinyl-6-phenylpyrimidin-4(1H)-ones | Pyrazolo[3,4-d]pyrimidines |

These transformations would allow for the conversion of the initial pyrimidinone scaffold into a variety of other heterocyclic cores, highlighting the potential of this compound as a versatile starting material.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govlongdom.orgnih.govnih.govencyclopedia.pubbiomedpharmajournal.orgresearchgate.net The application of pyrimidine derivatives in MCRs is well-established, although specific examples involving this compound are not prominently reported.

Hypothetically, the reactive sites within this compound could be exploited in MCRs. For example, the N1-H bond could participate in reactions like the Biginelli or Hantzsch-type condensations under appropriate conditions. Furthermore, the activated C5 position, following a potential in situ transformation, could engage with other reactants in a cascade sequence.

A hypothetical MCR involving this compound could involve its reaction with an aldehyde and another nucleophile, leading to the formation of a more complex, fused heterocyclic system in a single pot. The development of such a reaction would represent a significant advancement in the application of this particular pyrimidinone.

Use in Natural Product Synthesis as a Key Intermediate

The pyrimidine ring is a common motif in a variety of natural products, including alkaloids and nucleoside antibiotics. While there is no direct evidence in the reviewed literature of this compound being a key intermediate in the total synthesis of a specific natural product, its structural features suggest its potential in this area.

The synthesis of complex natural products often relies on the use of versatile building blocks that can be elaborated in a controlled and stereoselective manner. mdpi.com A suitably functionalized pyrimidinone, derived from this compound, could serve as a central scaffold onto which other fragments of a target natural product are assembled. For instance, the phenyl group at the 6-position could be further functionalized, and the chloro group at the 5-position could be replaced to introduce a key side chain or to facilitate a crucial cyclization step.

Methodological Advancements Facilitated by this compound Reactivity

The development of novel synthetic methodologies is often driven by the exploration of the reactivity of unique and functionalized building blocks. The reactivity of this compound, particularly the C-Cl bond, could be a platform for developing new synthetic methods.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, at the C5 position could be a powerful tool for the synthesis of a wide range of 5-aryl, 5-vinyl, or 5-alkynyl-6-phenylpyrimidin-4(1H)-ones. The successful application of these modern synthetic methods would significantly expand the synthetic utility of this pyrimidinone and provide access to a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes potential cross-coupling reactions that could be developed using this compound:

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-6-phenylpyrimidin-4(1H)-one |

| Stille Coupling | Organostannane | 5-Alkenyl/Alkynyl-6-phenylpyrimidin-4(1H)-one |

| Buchwald-Hartwig Amination | Amine | 5-Amino-6-phenylpyrimidin-4(1H)-one |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-6-phenylpyrimidin-4(1H)-one |

The successful implementation of these reactions would represent a significant methodological advancement, demonstrating the value of this compound as a versatile substrate in modern organic synthesis.

Future Research Directions and Challenges in 5 Chloro 6 Phenylpyrimidin 4 1h One Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

A primary focus for future research is the development of more efficient, cost-effective, and environmentally benign synthetic routes to 5-chloro-6-phenylpyrimidin-4(1H)-one and its analogs. Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in The future of synthesizing this pyrimidinone core lies in the adoption of green chemistry principles.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the desired product can significantly improve efficiency, reduce waste, and simplify purification processes. rasayanjournal.co.inpowertechjournal.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach that liberates only hydrogen and water as byproducts. nih.gov

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Novel Catalysis: The use of reusable, heterogeneous, or metal-free catalysts can enhance reaction efficiency and sustainability. powertechjournal.comresearchgate.net For instance, a novel nanocatalyst of ZnO-supported copper oxide has been used for the eco-friendly synthesis of pyrano[2,3-d]pyrimidinone derivatives in water. researchgate.net

Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is crucial for minimizing environmental impact. rasayanjournal.co.inresearchgate.net

The challenge lies in adapting these green methodologies to the specific synthesis of this compound without compromising yield or purity.

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing reaction conditions and predicting outcomes. While various synthetic protocols exist for pyrimidine (B1678525) derivatives, detailed mechanistic studies for this specific scaffold are often limited.

Future research should focus on:

Elucidating Reaction Intermediates: Utilizing spectroscopic techniques and computational modeling to identify and characterize transient intermediates in key synthetic steps.

Kinetic Studies: Performing kinetic analyses to understand the factors influencing reaction rates and selectivity.

Investigating Catalytic Cycles: For catalyzed reactions, a detailed study of the catalyst's role and turnover-limiting steps is necessary for designing more efficient catalysts. For example, mechanistic studies on the synthesis of pyrazolo[3,4-d]pyrimidines revealed the involvement of Vilsmeier amidination and imination reactions, providing insights for process optimization. nih.gov

A deeper mechanistic insight will enable chemists to move beyond trial-and-error approaches towards a more rational design of synthetic pathways.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can provide valuable predictions about the properties and activities of its derivatives, thereby guiding synthetic efforts. researchgate.net

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of pyrimidinone derivatives and their biological activity. nih.govscirp.org Such models can predict the activity of novel, unsynthesized compounds, saving time and resources. scirp.orgscirp.org Data-driven machine learning QSAR models have been successfully used to predict the antiproliferative activity of new pyrimidine derivatives. nih.gov

Density Functional Theory (DFT): DFT analysis can be used to calculate molecular descriptors and predict molecular sites responsible for interactions with biological targets or metallic surfaces in other applications like corrosion inhibition. researchgate.netssrn.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives at an early stage is crucial. researchgate.net Software tools can assess drug-likeness and potential toxicity, helping to prioritize compounds with favorable pharmacokinetic profiles. ssrn.comtandfonline.com

The main challenge is the development of highly accurate and validated predictive models, which requires large and diverse datasets of experimentally tested compounds.

| Computational Approach | Application in Pyrimidinone Research | Key Benefit |

| QSAR | Predict biological activity (e.g., anticancer, anti-inflammatory) based on chemical structure. nih.govscirp.org | Prioritizes synthesis of potent compounds. |

| DFT Analysis | Calculate electronic properties and predict reactive sites. ssrn.com | Provides insight into molecular interactions. |

| Molecular Docking | Simulate the binding of derivatives to target proteins. researchgate.netnih.gov | Identifies potential biological targets and binding modes. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. tandfonline.com | Reduces late-stage attrition of drug candidates. |

Identification of Novel Biological Targets and Pathways (In Vitro/In Silico)

While pyrimidine derivatives are known to target various proteins, the full therapeutic potential of the this compound scaffold has yet to be realized. A critical research direction is the systematic identification of novel biological targets and the elucidation of the pathways through which its derivatives exert their effects.

Future efforts should combine:

In Silico Target Fishing: Using computational methods like reverse molecular docking to screen libraries of known protein structures and identify potential binding partners for the pyrimidinone core.

High-Throughput In Vitro Screening: Testing derivatives against broad panels of biological targets, such as kinases, G-protein-coupled receptors (GPCRs), and enzymes, to uncover new activities. tandfonline.comnih.govresearchgate.net For example, derivatives of the related pyrimido[4,5-b]indole scaffold were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Similarly, pyrazolo[3,4-d]pyrimidinone derivatives have been evaluated as potential anticancer CDK2 inhibitors. researchgate.netnih.gov

Cell-Based Assays: Employing various cancer and normal cell lines to evaluate the antiproliferative effects and cytotoxicity of new compounds, which can provide initial clues about their mechanism of action. researchgate.netnih.gov

The challenge is to move from identifying a hit in a screen to validating the target and understanding its relevance in a disease context.

Expanding the Diversity of Functionalized this compound Derivatives

To fully explore the structure-activity relationship (SAR) and optimize the therapeutic properties, it is essential to expand the chemical space around the this compound core. This involves the synthesis of diverse libraries of derivatives with modifications at various positions of the pyrimidinone ring and the phenyl substituent.

Key strategies for diversification include:

Substitution at the N1 position: Introducing different alkyl, aryl, or heterocyclic groups at the nitrogen atom of the pyrimidinone ring.

Modification of the Phenyl Group: Introducing a wide range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the C6-phenyl ring to modulate electronic and steric properties.

Displacement of the C5-Chloro Group: Utilizing the reactivity of the chlorine atom for nucleophilic substitution reactions to introduce new functional groups. The synthesis of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines involved a key step of nucleophilic displacement of a chloro group. nih.gov

Combinatorial Synthesis: Employing combinatorial chemistry techniques to rapidly generate large libraries of derivatives for high-throughput screening.